ZINC40099027

FAK Pyk2 Src

ZINC40099027 (ZN27) is a unique allosteric FAK kinase domain activator with rigorously defined selectivity—activates FAK without cross-activating Pyk2 or Src. Directly increases FAK Vmax, overcoming ATP-competitive inhibition. Validated in human Caco-2 monolayers and in vivo rodent models (NSAID-induced/ischemic gut injury), it promotes proliferation-independent wound closure and mucosal healing comparable to omeprazole. Also effective in distraction osteogenesis models via FAK-ERK1/2. Ideal for dissecting FAK-specific biology in epithelial restitution, GI repair, and mechanoresponsive tissue regeneration. For R&D only; not for human use.

Molecular Formula C23H26F3N3O3
Molecular Weight 449.5 g/mol
Cat. No. B3039191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC40099027
Molecular FormulaC23H26F3N3O3
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4
InChIInChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30)
InChIKeyMOEURIVQRFKTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC40099027 Compound Overview: A Selective FAK Activator for Mucosal Healing Research


ZINC40099027 (also known as ZN27) is a small molecule specifically identified as a potent and selective activator of Focal Adhesion Kinase (FAK) [1]. It was initially discovered through a virtual screening approach and is characterized as a drug-like FAK mimic with a molecular formula of C23H26F3N3O3 and a molecular weight of approximately 449.5 g/mol [1][2]. The compound functions by directly binding to the FAK kinase domain, allosterically increasing its enzymatic activity, and has been extensively studied for its ability to promote epithelial restitution and mucosal wound healing in various in vitro and in vivo models [3]. ZINC40099027 is a critical research tool for investigating FAK-dependent signaling pathways, particularly in the context of gastrointestinal mucosal injury and repair.

Why Generic FAK Modulators or Alternatives Cannot Replace ZINC40099027 in Mucosal Healing Studies


ZINC40099027 is not a generic FAK activator; its specific mode of action and demonstrated selectivity profile preclude simple substitution with other FAK modulators or alternative pro-healing agents. While FAK is a central node in cell motility, its activation by different mechanisms (e.g., integrin clustering, growth factor stimulation) yields distinct downstream signaling patterns [1]. Furthermore, other FAK activators may exhibit different potency, selectivity, or in vivo efficacy [2]. ZINC40099027 has been shown to directly and allosterically activate the FAK kinase domain, a mechanism not shared by all FAK-targeting compounds, and its selectivity profile against closely related kinases like Pyk2 and Src is rigorously defined, making it a unique and indispensable tool for probing FAK-specific biology [1][3].

Quantitative Evidence Guide: Head-to-Head Performance Data for ZINC40099027 vs. Key Comparators


Kinase Selectivity Profile: ZINC40099027 Activates FAK Without Activating Pyk2 or Src

ZINC40099027 (10–1000 nM) dose-dependently increased FAK phosphorylation at Tyr-397 in Caco-2 cells but did not activate the closely related kinases Pyk2 (Tyr-402) or Src (Tyr-419) under the same conditions [1]. This contrasts with the structurally similar water-soluble FAK activator M64HCl, which also demonstrates no activation of Pyk2 or Src, confirming a class-level selectivity for these FAK activators [2].

FAK Pyk2 Src Selectivity Kinase Profiling

Potency and Direct Mechanism: ZINC40099027 Allosterically Increases FAK Vmax and Overcomes ATP-Competitive Inhibition

In vitro kinase assays demonstrated that ZINC40099027 directly activates the purified FAK kinase domain (35 kDa) by increasing its maximal enzymatic velocity (Vmax) [1]. This allosteric mechanism is distinct from ATP-competitive activation. Importantly, increasing concentrations of ZINC40099027 were able to dose-dependently overcome the inhibition caused by the ATP-competitive FAK inhibitor PF-573228, which has an IC50 of 4 nM for FAK [1]. This contrasts with compounds that simply compete for the ATP-binding site.

FAK Allosteric Activation Kinase Assay Vmax PF-573228

Functional Wound Closure Efficacy: ZINC40099027 Accelerates Monolayer Healing in a Proliferation-Independent Manner

ZINC40099027 at a concentration of 10 nM significantly accelerated circular wound closure in Caco-2 intestinal epithelial monolayers, an effect that was completely prevented by co-treatment with the FAK inhibitor PF-573228 (10 µM) [1][2]. This pro-healing effect occurred independently of cell proliferation, as shown by the lack of effect on cell number and the maintenance of efficacy in the presence of the proliferation blocker hydroxyurea [1].

Wound Healing Caco-2 Cell Migration Proliferation-Independent FAK

In Vivo Mucosal Healing: ZINC40099027 Efficacy Comparable to Omeprazole in an Aspirin-Induced Gastric Injury Model

In a mouse model of ongoing aspirin-associated gastric injury (300 mg/kg/day aspirin for 5 days), treatment with ZINC40099027 (900 µg/kg/6h) reduced gastric injury to a degree similar to that of the standard-of-care proton pump inhibitor omeprazole (10 mg/kg/day) [1]. Both compounds significantly reduced gastric injury scores compared to vehicle controls. Notably, ZINC40099027-treated mice displayed improved gastric architecture, including thicker mucosa and less hyperemia and inflammation [1][2].

In Vivo Gastric Injury Mucosal Healing Omeprazole Aspirin

Downstream Signaling Specificity: ZINC40099027 Activates a Distinct FAK/Paxillin/ERK1/2 Pathway, Not Akt or Jnk

In Caco-2 cells, ZINC40099027 stimulation specifically increased phosphorylation of FAK (Tyr-397, Tyr-576/7), paxillin (Tyr-118), and ERK1/2, while it decreased phosphorylation of FAK-Tyr-925 [1]. Importantly, it did not alter the phosphorylation status of FAK-Tyr-861, p38, Jnk, or Akt [1]. This pattern is distinct from the classical model of FAK activation at focal adhesions and indicates a unique cytosolic activation pathway.

FAK Signaling ERK1/2 Paxillin Pathway Specificity Caco-2

FAK-Dependent Bone Regeneration: ZINC40099027 Accelerates Distraction Osteogenesis via FAK-ERK1/2 Signaling

In a rat model of distraction osteogenesis (DO), ZINC40099027 (ZN27) treatment enhanced both angiogenesis and osteogenesis, leading to accelerated bone regeneration [1]. The study demonstrated that ZN27 targets FAK-ERK1/2 signaling to stimulate these processes [1]. While direct comparator data for other FAK activators in this specific model is not available, this study extends the known FAK-activating properties of ZN27 to a mechanobiological context distinct from mucosal healing.

Distraction Osteogenesis Bone Regeneration Angiogenesis Osteogenesis FAK

Optimal Research and Preclinical Application Scenarios for ZINC40099027


Investigating FAK-Specific Signaling in Epithelial Restitution

Ideal for studies aiming to dissect the specific role of FAK in epithelial sheet migration and wound closure without confounding activation of Pyk2 or Src. ZINC40099027's defined selectivity profile (Section 3, Item 1) ensures observed effects are FAK-mediated. This is particularly useful in human intestinal epithelial cell models (e.g., Caco-2) where the compound's proliferation-independent wound closure effect has been validated [1].

Preclinical Proof-of-Concept for Direct Mucosal Healing Agents

ZINC40099027 serves as a benchmark small molecule for evaluating FAK activation as a therapeutic strategy for gastrointestinal mucosal injury. Its in vivo efficacy in reducing gastric injury comparable to omeprazole (Section 3, Item 4) provides a strong rationale for its use in rodent models of NSAID-induced or ischemic gut injury. This allows for direct comparison against standard-of-care antisecretory agents and exploration of combination therapies [2].

Elucidating Allosteric FAK Activation Mechanisms

Given its unique allosteric mechanism of increasing FAK's Vmax and its ability to overcome ATP-competitive inhibition (Section 3, Item 2), ZINC40099027 is a critical tool for biochemical and structural biology studies of the FAK kinase domain. It can be used to probe conformational changes associated with FAK activation and to study the interplay between allosteric and ATP-competitive modulators [3].

Studying FAK-Dependent Mechanotransduction in Bone and Cartilage

Based on its demonstrated efficacy in accelerating distraction osteogenesis (Section 3, Item 6), ZINC40099027 is a valuable tool for exploring FAK-ERK1/2 signaling in mechanoresponsive tissues. It can be applied in ex vivo bone or cartilage explant models and in vivo rodent models of bone injury or distraction to dissect the role of FAK activation in tissue regeneration and angiogenesis under mechanical load [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC40099027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.